

L-10503: A Technical Guide on a Novel Non-Hormonal Antifertility Agent

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Compound of Interest

Compound Name: L-10503

Cat. No.: B1673684

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information presented in this document is based on publicly available scientific literature, primarily from research conducted in the 1970s. Detailed quantitative data and specific experimental protocols for **L-10503** are limited in the public domain. Data from closely related compounds may be presented for comparative purposes and to provide insight into the potential characteristics of **L-10503**.

Executive Summary

L-10503 is a non-hormonal, non-prostaglandin compound that has demonstrated potent antifertility effects in several animal species.^[1] Belonging to a class of triazole and isoquinoline derivatives, **L-10503** acts directly on the utero-placental unit to terminate pregnancy, offering a mechanism of action distinct from hormonal agents.^{[2][3]} This technical guide provides a comprehensive overview of the available data on **L-10503** and related compounds, focusing on its mechanism of action, efficacy, and the experimental methodologies used for its evaluation. The information is intended to serve as a resource for researchers and professionals in the field of reproductive medicine and drug development.

Chemical Identity and Properties

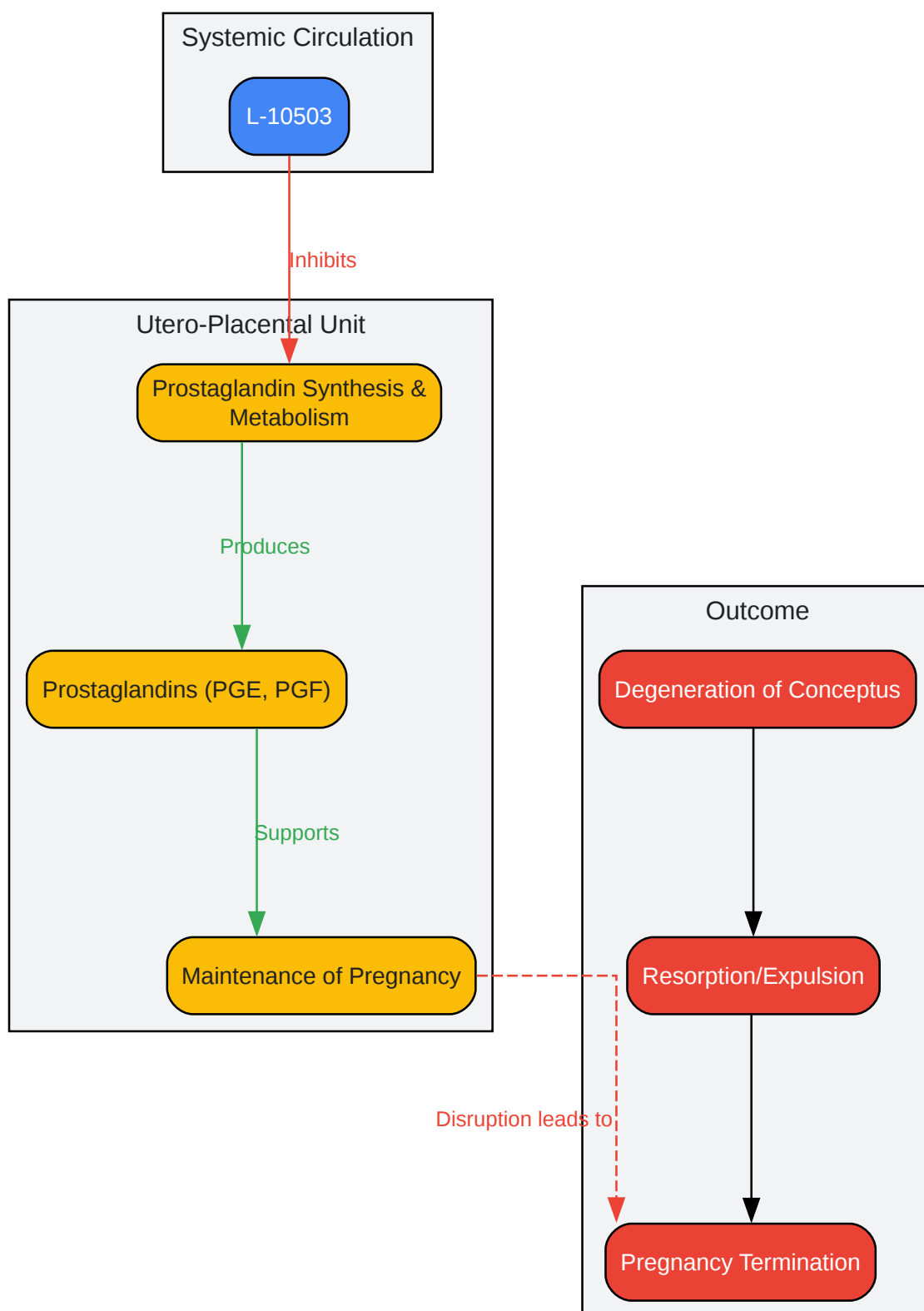
L-10503 is identified as a non-steroidal abortifacient agent.^[3] While the precise chemical structure of **L-10503** is not detailed in the readily available literature, it is classified among isoquinoline and triazole derivatives.^{[3][4]} A closely related and more extensively studied

compound, DL-111-IT, is identified as 3-(2-ethylphenyl)-5-(3-methoxyphenyl)-1H-1,2,4-triazole. The antifertility action of **L-10503** is reported to be slow and continuous, leading to the degeneration and subsequent resorption or expulsion of the conceptus.^[2]

Mechanism of Action

The primary mechanism of action of **L-10503** is the inhibition of prostaglandin synthesis and metabolism within the utero-placental complex.^{[1][3][4]} This targeted action is crucial as it avoids systemic hormonal disruption. Studies in pregnant rats have shown that **L-10503** affects prostaglandin metabolism in the placenta, ovary, kidney, and lung.^[3]

Unlike many antifertility agents, the action of **L-10503** is not dependent on luteolysis, as evidenced by the ineffectiveness of progesterone therapy to counteract its effects.^[2] Furthermore, its activity is independent of the pituitary, ovaries, and adrenals, highlighting its direct effect on the gestational environment.^[2]



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Caption: Proposed Mechanism of Action of **L-10503**.

Efficacy and Quantitative Data

Specific quantitative efficacy data for **L-10503**, such as ED50 or LD50 values, are not available in the reviewed literature. However, data for the related compound DL-111-IT provide a valuable reference point for the potential potency of this class of agents.

Table 1: Antifertility Efficacy of DL-111-IT in Animal Models

Species	Route of Administration	Vehicle	Dosage Regimen	Efficacy (ED50)	Reference
Rat, Mouse, Hamster, Dog	Parenteral	Oily	2-5 days	0.04-0.7 mg/kg/day	[2]
Rat	Intramuscular	Tea Seed Oil	Day 7 of pregnancy	16 mg/kg (in combination)	
Rat	Intramuscular	Camellia Oleum	Days 6-10 of pregnancy	2.5 mg/kg/day	

Table 2: In Vitro Cytotoxicity of DL-111-IT in Human Decidual Cells

Compound	LD50 (mg/L)	95% Confidence Interval
DL-111-IT	18.1	15.1 - 21.4
Mifepristone	25.0	23.1 - 26.9
DL-111-IT + Mifepristone	5.0 (DL-111-IT) + 3.5 (Mifepristone)	1.8 - 6.5 (Mifepristone)

Experimental Protocols

Detailed experimental protocols specifically for **L-10503** are not described in the available abstracts. However, based on the nature of the studies, the following general methodologies, common in antifertility research, were likely employed.

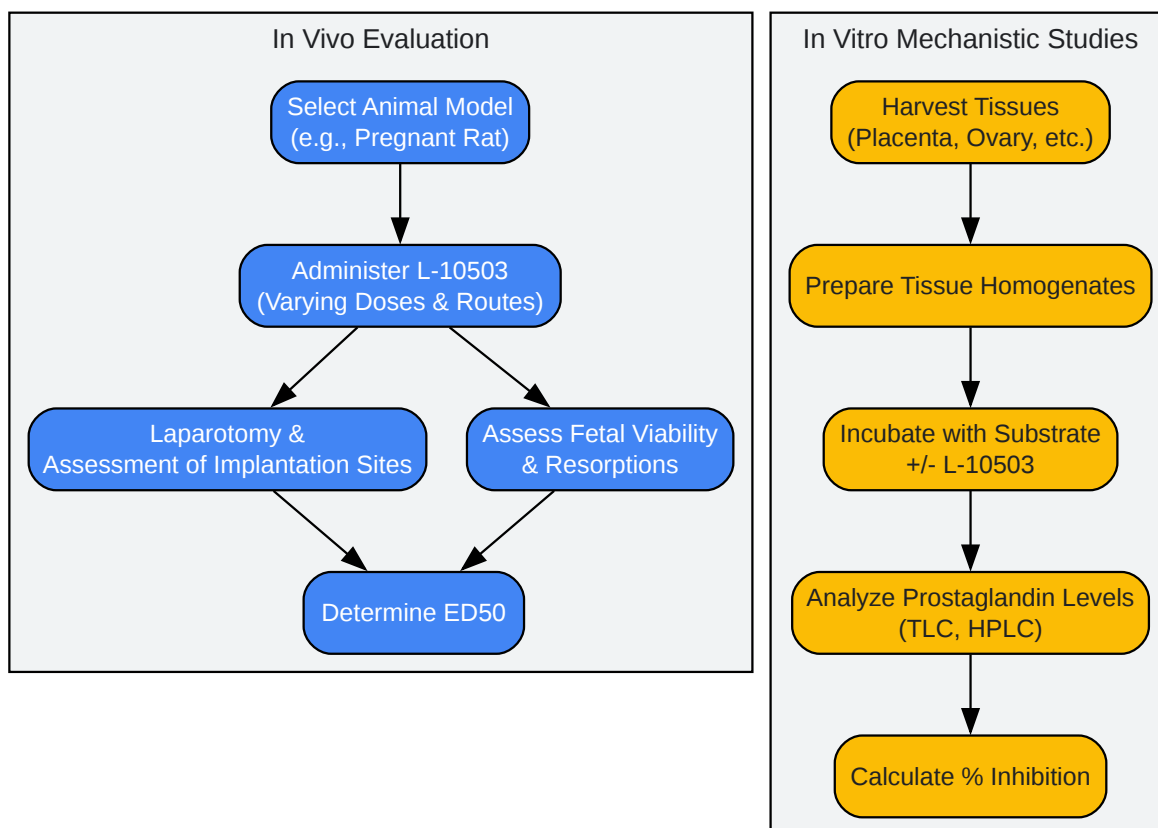
In Vivo Antifertility Activity Assessment

- **Animal Model:** Mature, female rats (e.g., Wistar or Sprague-Dawley strains) with regular estrous cycles are used.
- **Mating and Confirmation of Pregnancy:** Females in proestrus are caged with fertile males. The presence of spermatozoa in a vaginal smear the following morning confirms mating (Day 1 of pregnancy).
- **Dosing Regimen:** **L-10503** is administered via various routes (subcutaneous, intramuscular, oral, intravaginal) at different doses and time points post-coitum. An oily vehicle is often used for parenteral administration to ensure sustained release.^[2]
- **Assessment of Efficacy:**
 - **Anti-implantation Activity:** On a mid-gestation day (e.g., Day 10), animals are laparotomized, and the uterine horns are examined for the number of implantation sites.
 - **Abortifacient Activity:** The compound is administered after implantation has occurred. The number of live fetuses, resorptions, and expulsions are recorded at a later stage of gestation or at term.
 - **Efficacy Calculation:** The percentage of antifertility activity is calculated based on the reduction in the number of viable fetuses compared to a vehicle-treated control group.

In Vitro Prostaglandin Synthesis and Metabolism Assay

- **Tissue Preparation:** Tissues such as the placenta, ovary, kidney, and lung are collected from pregnant rats at specific gestational ages.^[3]
- **Homogenization and Incubation:** The tissues are homogenized and incubated with radiolabeled prostaglandin precursors (e.g., [¹⁴C]arachidonic acid) in the presence and absence of **L-10503**.
- **Extraction and Chromatography:** Prostaglandins and their metabolites are extracted from the incubation medium and separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

- **Quantification:** The amount of synthesized and metabolized prostaglandins is quantified by measuring the radioactivity in the corresponding chromatographic fractions. The inhibitory effect of **L-10503** is determined by comparing the results with control incubations.



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Caption: General Experimental Workflow for **L-10503** Evaluation.

Clinical Development Status

A search for clinical trials involving **L-10503** did not yield any results. This suggests that the compound likely did not progress to human clinical trials or that its development was discontinued. The reasons for this are not documented in the available literature.

Conclusion

L-10503 represents a pioneering effort in the development of non-hormonal antifertility agents. Its targeted mechanism of action on prostaglandin metabolism within the utero-placental unit presents a significant conceptual advantage over hormonal methods. While a lack of recent research and publicly available detailed data limits a full understanding of its potential, the information gleaned from early studies provides a valuable foundation for future research in this area. The data on related compounds like DL-111-IT further underscore the potential of this chemical class. Further investigation into the specific molecular targets of these compounds could pave the way for the development of novel, safe, and effective non-hormonal contraceptives.

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References

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